1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound classified within the oxadiazole family, which consists of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound features a methoxyethyl group attached to an oxadiazole ring, making it of interest in various scientific applications, particularly in medicinal chemistry due to its potential biological activities.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its properties and synthesis methods. The unique identifier for this compound is the CAS number 915921-79-8.
As a member of the oxadiazole class, this compound is recognized for its diverse applications in pharmaceuticals, particularly as antimicrobial agents. Its structure allows it to interact with biological systems effectively.
The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves several key steps:
The molecular formula for 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine is C7H13N3O2, with a molecular weight of 171.20 g/mol. The structural representation includes:
InChI=1S/C7H13N3O2/c1-5(8)7-9-6(10-12-7)3-4-11-2/h5H,3-4,8H2,1-2H3
VOPQTOVQOMFROW-UHFFFAOYSA-N
This structure highlights the presence of two nitrogen atoms and one oxygen atom within the oxadiazole ring .
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo several chemical reactions:
These reactions are facilitated by various reagents and solvents like dichloromethane or ethanol under specific catalytic conditions.
The mechanism of action for 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine primarily involves its interaction with biological molecules:
The compound exhibits typical characteristics associated with small organic molecules:
Key chemical properties include:
These properties make it suitable for various applications in research and development .
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine has several scientific uses:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century [2] [8]. Its pharmaceutical significance emerged in the 1960s with Oxolamine, a cough suppressant that became the first commercial drug featuring this scaffold [2]. This breakthrough demonstrated the ring’s biological compatibility and spurred interest in its bioisosteric properties. By the early 2000s, scientific publications on 1,2,4-oxadiazoles surged, driven by their versatility in targeting diverse receptors and enzymes [2] [10]. Notable drugs like Pleconaril (antiviral) and Ataluren (for muscular dystrophy) subsequently incorporated this core, validating its clinical relevance [2].
Recent advances highlight the scaffold’s presence in natural products, such as the cytotoxic marine alkaloids Phidianidine A/B, isolated in 2011 [2]. These discoveries underscore the pharmacophore’s evolutionary significance and its potential for novel drug design. The structural plasticity of 1,2,4-oxadiazoles enables facile synthetic modification, allowing medicinal chemists to fine-tune pharmacokinetic profiles while maintaining target engagement [8].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Development
Year | Milestone | Significance |
---|---|---|
1884 | Synthesis by Tiemann & Krüger | Initial discovery as "furo[ab1]diazoles" |
1960s | Oxolamine (Perebron®) approval | First therapeutic agent with 1,2,4-oxadiazole core |
2000s | Pleconaril, Ataluren development | Expansion into antiviral and genetic disorder therapies |
2011 | Isolation of Phidianidine A/B | Natural product discovery with cytotoxic properties |
2015–2024 | 500+ PubMed entries on 1,2,4-oxadiazole bioactivity | Validation as privileged scaffold in medicinal chemistry |
The strategic decoration of 1,2,4-oxadiazoles at C(3) and C(5) positions leverages the ring’s electronic asymmetry and hydrogen-bonding capacity. Attaching a 2-methoxyethyl group at C(3) enhances solubility and metabolic stability due to the ether oxygen’s polarity, which improves water interaction without sacrificing membrane permeability [3] [9]. Concurrently, an ethanamine moiety at C(5) introduces a flexible alkylamine tail that serves as a hydrogen-bond donor/acceptor, critical for engaging biological targets like kinases or GPCRs [5] [7]. This dual functionalization mimics natural ligands’ spatial geometry while resisting enzymatic degradation—a limitation of peptide-based drugs [6].
The 2-methoxyethyl group’s conformational flexibility allows adaptive binding in enzyme pockets, as evidenced by its use in antiviral agents targeting rigid viral capsids [2]. Meanwhile, the primary amine in ethanamine enables salt formation (e.g., hydrochlorides) for enhanced crystallinity and bioavailability, as seen in the hydrochloride salt of the analog 2-(5-Methyl-1,2,4-oxadiazol-3-yl)-1-ethanamine [7]. Synergistically, these substituents balance lipophilicity (governed by the oxadiazole core) and hydrophilicity, optimizing blood-brain barrier penetration or systemic distribution depending on target tissue [6] [8].
Table 2: Electronic and Physicochemical Contributions of Key Substituents
Substituent | Key Features | Biological Impact |
---|---|---|
1,2,4-Oxadiazole | High dipole moment (~4.5 D); π-deficient | Resists nucleophilic attack; stabilizes protein binding |
2-Methoxyethyl | Ether oxygen (H-bond acceptor); rotatable bonds | Enhances solubility; adapts to enzyme conformations |
Ethanamine | Primary amine (pKa ~10.5); protonatable | Enables ionic interactions; improves crystal formation |
1,2,4-Oxadiazoles serve as privileged bioisosteres for ester and amide groups, addressing inherent instability while preserving pharmacophore geometry. Unlike hydrolytically labile esters, the oxadiazole ring maintains resistance to esterases and acidic conditions, as demonstrated in gastrointestinal stability assays [2] [6]. This property is pivotal for oral drug delivery, where carboxylic acid derivatives often fail. Compared to 1,3,4-oxadiazoles, the 1,2,4-isomer exhibits reduced aromaticity (evidenced by UV spectroscopy), enabling nucleophilic additions impossible with its more aromatic counterparts [10]. For example, 3-phenyl-1,2,4-oxadiazole shows λmax at 238 nm versus 276 nm for 2,5-diphenyl-1,3,4-oxadiazole, confirming weaker π-conjugation [10].
Among nitrogen heterocycles, 1,2,4-oxadiazoles outperform triazoles in metabolic stability and imidazoles in synthetic accessibility. Scaffold-hopping studies replacing flavonoid chromen-4-one cores with 1,2,4-oxadiazoles revealed improved cytochrome P450 resistance and longer plasma half-lives [6]. However, thiadiazole bioisosteres may offer superior σ-receptor affinity due to sulfur’s polarizability, highlighting context-dependent applicability [4]. The C(5) position’s strong electron-withdrawing nature (−I effect) further differentiates 1,2,4-oxadiazoles, facilitating electronic modulation of adjacent pharmacophores [8].
Table 3: Bioisosteric Comparison of 1,2,4-Oxadiazole with Common Heterocycles
Heterocycle | Metabolic Stability | Synthetic Complexity | Electron Withdrawal | Target Versatility |
---|---|---|---|---|
1,2,4-Oxadiazole | High | Moderate | Strong (−I at C5) | Broad (kinases, GPCRs) |
1,3,4-Oxadiazole | High | Moderate | Moderate | Anticancer, antimicrobial |
1,2,3-Triazole | Moderate | Low (click chemistry) | Weak | Antiviral |
Imidazole | Low (CYP450 substrate) | Low | Variable | Antifungal, antihistamine |
1,2,5-Thiadiazole | High | High | Strong | CNS agents |
The strategic selection of 1,2,4-oxadiazoles thus hinges on balancing electronic tunability, metabolic resilience, and target-specific geometry—factors critically exploited in designing 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: